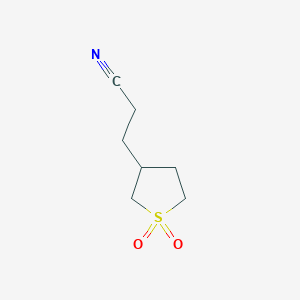
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid is a phenolic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups attached to both the aromatic ring and the aliphatic chain, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves the hydroxylation of the corresponding phenylpropanoic acid derivative. One common method includes the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . The reaction conditions often require specific enzymes or catalysts to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to convert precursor compounds into the desired product. This method is advantageous due to its sustainability and efficiency in producing high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, altering the compound’s properties.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antioxidant properties make it valuable in studying cellular protection mechanisms and oxidative stress.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate specific receptors like GPR41, which plays a role in lipid metabolism and anti-obesity effects . Additionally, its antioxidant properties contribute to its protective effects against cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant and anti-obesity effects.
3-(4-Hydroxyphenyl)propanoic acid: Used as a pharmaceutical intermediate and potential antioxidant.
Dihydroxyphenylpropionic acid: Shares similar structural features and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities further highlight its uniqueness .
Propiedades
IUPAC Name |
3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9,12-13H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRPIDBTONMRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)



![1-methyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2758747.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide](/img/structure/B2758753.png)

